Pci-27483
Overview
Description
PCI-27483 is a selective small molecule inhibitor of activated coagulation factor VII (FVIIa). It has been developed primarily for its potential as an anti-cancer agent, particularly in treating cancers that overexpress tissue factor (TF), such as pancreatic, colon, breast, and prostate cancers . The compound works by inhibiting the TF:FVIIa complex, which plays a crucial role in tumor progression, angiogenesis, and metastasis .
Mechanism of Action
Target of Action
PCI-27483 is a selective small molecule inhibitor of activated coagulation factor VII (FVIIa) . The primary target of this compound is the FVIIa/tissue factor (TF) complex . Tissue factor is a transmembrane receptor that is overexpressed in numerous primary human tumors, including pancreatic, colon, breast, and prostate .
Mode of Action
This compound inhibits the TF:FVIIa complex . This complex initiates both a proteolytic cascade leading to coagulation and intracellular signaling through the G protein-coupled receptor PAR2 . By inhibiting this complex, this compound can prevent PAR-2 activation and PAR2-mediated signal transduction pathways .
Biochemical Pathways
The inhibition of the TF:FVIIa complex by this compound affects several biochemical pathways. It blocks the TF:FVIIa induced phosphorylation of Akt and MAPK in cells that highly express TF . This inhibition also blocks the TF:FVIIa induced secretion of IL8 in both BxPC3 cells and MDA-MB-231 breast cancer cells . These actions disrupt the signaling pathways that induce the secretion of vascular endothelial growth factor (VEGF) and the autocrine growth factor IL8, known to stimulate chemotaxis and invasion .
Pharmacokinetics
The pharmacokinetics of this compound were evaluated in a phase 2 trial of patients with advanced pancreatic cancer . The study found that a target international normalized ratio (between 2.0–3.0) was achieved following this compound treatment . .
Result of Action
The inhibition of the TF:FVIIa complex by this compound has shown to inhibit tumor growth in vivo . In a syngeneic model, subcutaneous administration of this compound to mice implanted with LLC cells inhibited tumor growth by 45% and 48%, respectively, after 9 days of dosing . In a xenograft model where mice were implanted with HCT-116 (human colorectal carcinoma) cells, subcutaneous administration of this compound inhibited tumor growth by 65% during the first 11 days of treatment .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of tissue damage or injury, which can expose TF to its ligand, protease factor VII (FVII), in circulation . The resulting activated FVII (FVIIa) forms a complex with TF (TF:FVIIa), triggering the blood coagulation cascade . Therefore, the environment in which this compound operates can influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
PCI-27483 interacts with the tissue factor (TF), the major initiator of the coagulation cascade . TF binds to and activates FVII, initiating a proteolytic cascade that leads to coagulation as well as intracellular signaling through the G protein-coupled receptor PAR2 . This signaling induces phosphorylation of Akt and MAPK .
Cellular Effects
This compound has been shown to inhibit the TF:FVIIa complex-induced phosphorylation of Akt and MAPK in BxPC3 cells, a human pancreatic cancer line that highly expresses TF . Furthermore, this compound blocks the TF:FVIIa induced secretion of IL8 in both BxPC3 cells and MDA-MB-231 breast cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the TF:FVIIa complex, which leads to a decrease in the phosphorylation of Akt and MAPK . This inhibition disrupts the intracellular signaling through the G protein-coupled receptor PAR2, thereby inhibiting tumor cell proliferation, angiogenesis, and metastasis of TF-overexpressing tumor cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. In a syngeneic model, subcutaneous administration of this compound at 22.5 and 45 mg/kg bid to C57BL/6 mice implanted with LLC cells inhibited tumor growth by 45% and 48%, respectively, after 9 days of dosing .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a xenograft model where CD1 nu/nu mice were implanted with HCT-116 (human colorectal carcinoma) cells, subcutaneous administration of this compound at 90 mg/kg bid, inhibited tumor growth by 65% during the first 11 days of treatment .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to the coagulation cascade, where it acts as an inhibitor of the TF:FVIIa complex .
Preparation Methods
The synthesis of PCI-27483 involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
PCI-27483 undergoes various chemical reactions, primarily focusing on its interaction with the TF:FVIIa complex. The compound inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and the subsequent induction of c-fos in cancer cells . It also blocks the secretion of interleukin-8 (IL-8) induced by the TF:FVIIa complex . These reactions are typically carried out under physiological conditions, and the major products formed include inhibited signaling molecules and reduced levels of pro-inflammatory cytokines.
Scientific Research Applications
PCI-27483 has been extensively studied for its potential in cancer therapy. It has shown promising results in preclinical models, where it inhibited tumor growth in mice implanted with cancer cells . The compound has also been evaluated in clinical trials for its safety, pharmacokinetics, and efficacy in combination with gemcitabine for treating advanced pancreatic cancer . Beyond oncology, this compound’s ability to inhibit the coagulation cascade makes it a potential candidate for preventing thromboembolic events in cancer patients .
Comparison with Similar Compounds
Similar compounds to PCI-27483 include other inhibitors of the TF:FVIIa complex, such as nematode anticoagulant protein (rNAPc2) and other small molecule inhibitors targeting coagulation factors . What sets this compound apart is its selectivity for FVIIa and its demonstrated efficacy in preclinical and clinical studies . The compound’s unique mechanism of action and its potential for combination therapy with existing chemotherapeutic agents highlight its significance in cancer treatment.
Properties
IUPAC Name |
(2S)-2-[[2-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-4-hydroxy-5-(2-hydroxy-5-sulfamoylphenyl)phenyl]acetyl]amino]butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O9S/c27-24(28)12-1-3-17-18(8-12)32-25(31-17)16-6-11(7-21(34)30-19(26(38)39)10-22(35)36)5-15(23(16)37)14-9-13(42(29,40)41)2-4-20(14)33/h1-6,8-9,19,33,37H,7,10H2,(H3,27,28)(H,30,34)(H,31,32)(H,35,36)(H,38,39)(H2,29,40,41)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJHHCAKBRKCLW-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC(=CC(=C3O)C4=C(C=CC(=C4)S(=O)(=O)N)O)CC(=O)NC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC(=CC(=C3O)C4=C(C=CC(=C4)S(=O)(=O)N)O)CC(=O)N[C@@H](CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871266-63-6 | |
Record name | PCI-27483 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871266636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PCI-27483 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13000 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PCI-27483 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6073LCU8U9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.